molecular formula C10H8BrNO B13009652 4-Bromo-3-cyclopropylbenzo[d]isoxazole

4-Bromo-3-cyclopropylbenzo[d]isoxazole

Cat. No.: B13009652
M. Wt: 238.08 g/mol
InChI Key: CNWHWDJTZQDALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-cyclopropylbenzo[d]isoxazole is a heterocyclic compound featuring a bromine atom, a cyclopropyl group, and an isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropylbenzo[d]isoxazole typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyclopropylbenzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-cyclopropylbenzo[d]isoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropylbenzo[d]isoxazole involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-cyclopropylbenzo[d]isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-3-cyclopropyl-1,2-benzoxazole

InChI

InChI=1S/C10H8BrNO/c11-7-2-1-3-8-9(7)10(12-13-8)6-4-5-6/h1-3,6H,4-5H2

InChI Key

CNWHWDJTZQDALO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.